molecular formula C18H19N3O3S B7480006 2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide

2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide

Cat. No. B7480006
M. Wt: 357.4 g/mol
InChI Key: JZMAOVXBUSRYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide is a chemical compound that has been the subject of scientific research in recent years. This compound is known to have potential applications in various fields, including medicine, biotechnology, and pharmacology.

Scientific Research Applications

2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and analgesic properties. In biotechnology, it has been used as a tool to study protein-protein interactions. In pharmacology, it has been studied for its potential use as a drug delivery system.

Mechanism of Action

The mechanism of action of 2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide is not fully understood. However, it is known to inhibit the activity of certain enzymes, including proteases and kinases. This inhibition leads to the disruption of various cellular processes, including cell division and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide have been studied extensively. It has been shown to have anti-cancer, anti-inflammatory, and analgesic effects. It has also been shown to affect the activity of various enzymes and proteins in cells, leading to changes in cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes it a useful tool for studying various cellular processes. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to study its potential as a drug delivery system. Additionally, more research is needed to fully understand its mechanism of action and its effects on cellular processes. Finally, it may be useful to explore the potential of this compound in other fields, such as biotechnology and pharmacology.

Synthesis Methods

The synthesis of 2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide involves the reaction of 2-ethylbenzamide with cyanogen bromide and sodium sulfite. The resulting product is then treated with sodium hydroxide and chloromethyl methyl ether to obtain the final product. This method has been optimized to achieve high yields and purity of the compound.

properties

IUPAC Name

2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-3-14-8-4-6-10-16(14)20-18(22)13-21(2)25(23,24)17-11-7-5-9-15(17)12-19/h4-11H,3,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMAOVXBUSRYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide

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